molecular formula C10H16O3 B6255394 methyl 3-(4-oxocyclohexyl)propanoate CAS No. 5597-52-4

methyl 3-(4-oxocyclohexyl)propanoate

Cat. No.: B6255394
CAS No.: 5597-52-4
M. Wt: 184.2
InChI Key:
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Description

Methyl 3-(4-oxocyclohexyl)propanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with methanol in the presence of a strong acid catalyst . Another method includes the reaction of a carboxylate ion with a primary alkyl halide via an S_N2 reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-(4-oxocyclohexyl)propanoate is widely used in scientific research due to its versatile chemical properties.

Chemistry

In chemistry, it serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology and Medicine

In biological and medical research, this compound is studied for its potential biological activity and therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 3-(4-oxocyclohexyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-oxocyclohexyl)propanoate
  • Methyl 3-(4-oxocyclohexyl)butanoate

Uniqueness

Methyl 3-(4-oxocyclohexyl)propanoate is unique due to its specific cyclic structure and the position of the oxo group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

5597-52-4

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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